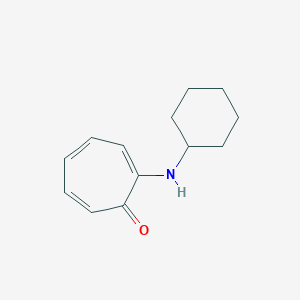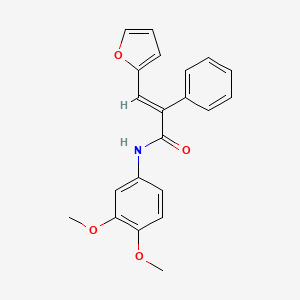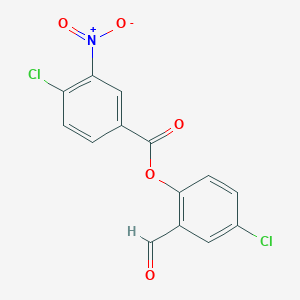
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone, commonly known as FNQ, is a heterocyclic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a synthetic molecule that belongs to the class of quinazolinone derivatives and is characterized by its unique structural features. The compound has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of FNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. FNQ has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
FNQ has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. FNQ has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. The compound has also been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
FNQ has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. FNQ is also stable under normal laboratory conditions, making it a suitable candidate for in vitro studies. However, one limitation of FNQ is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on FNQ. One area of interest is the development of new derivatives of FNQ with improved biological activities. Another area of interest is the development of new synthetic methods for the preparation of FNQ and its derivatives. Additionally, the potential use of FNQ as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes warrants further investigation. Finally, the potential therapeutic applications of FNQ in the treatment of various diseases, including cancer and oxidative stress-related diseases, should be explored further.
合成方法
The synthesis of FNQ involves the condensation of 2-furylamine and 1-naphthylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis of FNQ has been optimized and can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and multicomponent reactions.
科学研究应用
FNQ has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, and antioxidant activities. FNQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes.
属性
IUPAC Name |
2-(furan-2-yl)-3-naphthalen-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHLGBGJWEYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)


![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)